N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring, a chlorobenzenesulfonyl group, and an ethanediamide backbone, which contribute to its chemical reactivity and biological activity.
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide belongs to the class of sulfonamide compounds. These compounds typically exhibit a range of biological activities, making them significant in medicinal chemistry.
The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide generally involves multi-step synthetic routes:
The reactions typically require controlled conditions such as temperature and pressure to optimize yield and purity. The use of solvents like dichloromethane or tetrahydrofuran is common during these synthesis steps.
The molecular formula of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is C22H22ClN2O4S. Its structure includes:
The compound has a molecular weight of approximately 476.9 g/mol. Its structural representation can be visualized using SMILES notation: COc1ccc(CNC(=O)C(=O)NCC(c2ccco2)S(=O)(=O)c2ccc(Cl)cc2)cc1 .
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo several notable reactions:
Common reagents for these reactions include:
The mechanism of action for N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to modulation of signaling pathways essential for various cellular processes.
Detailed studies are necessary to elucidate the exact molecular targets affected by this compound and how these interactions translate into biological effects .
While specific physical properties such as density and boiling point are not readily available, general characteristics can be inferred based on similar compounds:
The chemical properties include:
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several applications across different scientific fields:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1